molecular formula C25H18O4 B11606971 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11606971
M. Wt: 382.4 g/mol
InChI Key: CBKFQHMNLDFTMP-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, including methoxyphenyl and phenyl groups

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. One common method involves the use of the MacLeod method, which synthesizes a series of substituted furochromenones from 7-hydroxy-4-(4-methoxyphenyl)coumarins . Another approach involves a multicomponent condensation reaction using 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . These reactions typically require specific conditions, such as the presence of a base like triethylamine (Et3N) and solvents like acetonitrile (MeCN).

Chemical Reactions Analysis

5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding quinones, while reduction reactions may yield alcohol derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, it is used in the development of new materials and as a probe in various analytical techniques.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-(4-methoxyphenyl)-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as psoralen derivatives and other furochromenones. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities . For example, psoralen derivatives are known for their use in phototherapy, while furochromenones have diverse applications in medicinal chemistry.

Properties

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-9-methyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H18O4/c1-15-24-21(22(14-28-24)16-6-4-3-5-7-16)12-20-19(13-23(26)29-25(15)20)17-8-10-18(27-2)11-9-17/h3-14H,1-2H3

InChI Key

CBKFQHMNLDFTMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=CC=C4)C(=CC(=O)O2)C5=CC=C(C=C5)OC

Origin of Product

United States

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